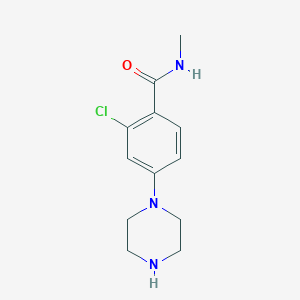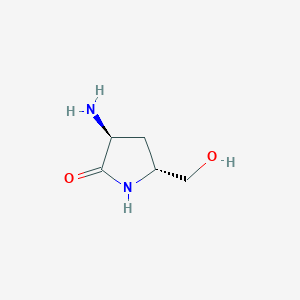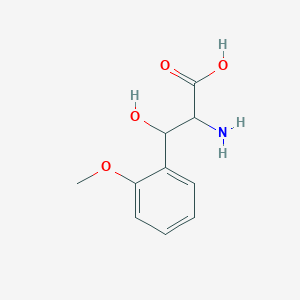
4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol is an organic compound with the molecular formula C12H15BrFNO. This compound is characterized by the presence of a piperidine ring substituted with a 2-bromo-4-fluorobenzyl group and a hydroxyl group at the 4-position of the piperidine ring . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Méthodes De Préparation
The synthesis of 4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The choice of reagents, catalysts, and solvents can be tailored to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol can be compared with other similar compounds, such as:
4-(4-Fluorobenzyl)piperidine: This compound lacks the bromine substituent and may have different chemical and biological properties.
4-(2-Chlorobenzyl)piperidin-4-ol: The chlorine substituent may result in different reactivity and biological activity compared to the bromine and fluorine substituents.
4-(2-Bromo-4-methylbenzyl)piperidin-4-ol: The presence of a methyl group instead of a fluorine atom can alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity, stability, and biological activity.
Propriétés
Formule moléculaire |
C12H15BrFNO |
|---|---|
Poids moléculaire |
288.16 g/mol |
Nom IUPAC |
4-[(2-bromo-4-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15BrFNO/c13-11-7-10(14)2-1-9(11)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2 |
Clé InChI |
GVCRAQREWBCVFP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CC2=C(C=C(C=C2)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


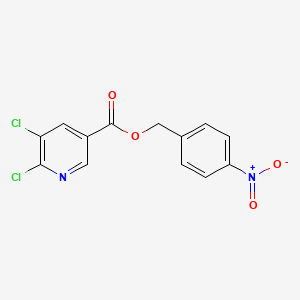
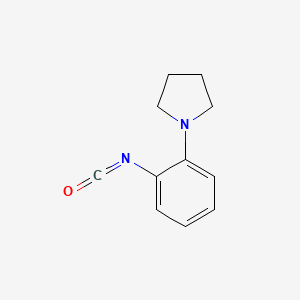
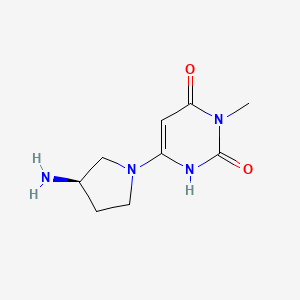
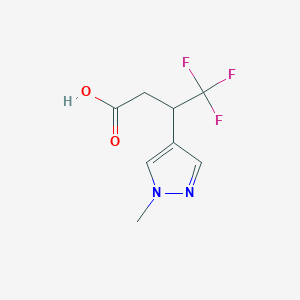

![4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile](/img/structure/B13558225.png)
